[(2-Bromophenyl)methyl](methyl)[(oxan-4-yl)methyl]amine [(2-Bromophenyl)methyl](methyl)[(oxan-4-yl)methyl]amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13433261
InChI: InChI=1S/C14H20BrNO/c1-16(10-12-6-8-17-9-7-12)11-13-4-2-3-5-14(13)15/h2-5,12H,6-11H2,1H3
SMILES: CN(CC1CCOCC1)CC2=CC=CC=C2Br
Molecular Formula: C14H20BrNO
Molecular Weight: 298.22 g/mol

[(2-Bromophenyl)methyl](methyl)[(oxan-4-yl)methyl]amine

CAS No.:

Cat. No.: VC13433261

Molecular Formula: C14H20BrNO

Molecular Weight: 298.22 g/mol

* For research use only. Not for human or veterinary use.

[(2-Bromophenyl)methyl](methyl)[(oxan-4-yl)methyl]amine -

Specification

Molecular Formula C14H20BrNO
Molecular Weight 298.22 g/mol
IUPAC Name N-[(2-bromophenyl)methyl]-N-methyl-1-(oxan-4-yl)methanamine
Standard InChI InChI=1S/C14H20BrNO/c1-16(10-12-6-8-17-9-7-12)11-13-4-2-3-5-14(13)15/h2-5,12H,6-11H2,1H3
Standard InChI Key BMAOUECICKTYBJ-UHFFFAOYSA-N
SMILES CN(CC1CCOCC1)CC2=CC=CC=C2Br
Canonical SMILES CN(CC1CCOCC1)CC2=CC=CC=C2Br

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s molecular formula C14H20BrNO\text{C}_{14}\text{H}_{20}\text{BrNO} reflects a bromine atom attached to the ortho position of a phenyl ring, a methyl group, and a tetrahydropyran-derived methylamine group . The bromine atom introduces significant steric and electronic effects, influencing reactivity in substitution and coupling reactions. The tetrahydropyran ring enhances solubility in polar solvents and may modulate biological interactions through hydrogen bonding.

Table 1: Key Physicochemical Properties

PropertyValue
CAS Number1411652-05-5
Molecular Weight298.22 g/mol
Molecular FormulaC14H20BrNO\text{C}_{14}\text{H}_{20}\text{BrNO}
DensityNot Available
Boiling PointNot Available

Stereochemical Considerations

The tetrahydropyran ring adopts a chair conformation, minimizing steric strain. The methylamine group’s orientation relative to the bromophenyl moiety may influence intermolecular interactions, particularly in crystal packing or receptor binding. No enantiomeric or diastereomeric forms have been reported, suggesting synthetic routes yield a racemic mixture or a single stereoisomer.

Synthesis and Manufacturing

Synthetic Pathways

While no direct synthesis protocols for (2-Bromophenyl)methyl[(oxan-4-yl)methyl]amine are documented, analogous bromophenyl amines are typically synthesized via:

  • Bromination of precursor aryl compounds: Electrophilic aromatic substitution using bromine or N\text{N}-bromosuccinimide (NBS) .

  • Reductive amination: Condensation of ketones or aldehydes with amines in the presence of reducing agents like sodium cyanoborohydride.

  • Nucleophilic substitution: Replacement of halides or other leaving groups on aromatic rings with amine functionalities.

A patent describing the bromination of 2-methyl-2-phenylpropanoic acid in aqueous media highlights the feasibility of selective bromination under mild conditions, which could be adapted for synthesizing the bromophenyl moiety in this compound.

Optimization Challenges

Key challenges include:

  • Regioselectivity: Ensuring bromination occurs at the ortho position rather than para or meta positions. Steric hindrance from the methyl group may favor ortho substitution.

  • Purification: Separating isomers or unreacted starting materials, which often require chromatographic techniques or recrystallization.

  • Solvent selection: Avoiding toxic solvents like carbon tetrachloride, as demonstrated in the synthesis of 2-(4-bromophenyl)-2-methylpropanoic acid .

Physicochemical Properties

Solubility and Stability

The compound is likely soluble in polar aprotic solvents (e.g., dimethyl sulfoxide, tetrahydrofuran) due to the tetrahydropyran group. Bromine’s electronegativity may enhance stability against oxidative degradation, though photolytic debromination is a potential concern.

Spectroscopic Characterization

  • NMR: 1H^1\text{H} NMR would show resonances for the aromatic protons (δ 6.8–7.5 ppm), methyl groups (δ 1.0–1.5 ppm), and oxan-4-yl protons (δ 3.3–4.0 ppm).

  • Mass Spectrometry: A molecular ion peak at m/z 298.22 with isotopic patterns characteristic of bromine (79Br^{79}\text{Br} and 81Br^{81}\text{Br}) .

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